molecular formula C14H27NO3 B13523964 tert-butylN-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate

tert-butylN-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate

Cat. No.: B13523964
M. Wt: 257.37 g/mol
InChI Key: YJUGGZFYUUAFIE-UHFFFAOYSA-N
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Description

tert-butylN-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate: is a chemical compound with the molecular formula C14H27NO3. It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) attached to a cyclobutyl ring. This compound is known for its unique structure, which includes a tert-butyl group and a hydroxymethyl group attached to the cyclobutyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative. One common method is the reaction of tert-butyl carbamate with 3-tert-butyl-1-(hydroxymethyl)cyclobutyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butylN-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a carboxyl group.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-butylN-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate is used as a building block in organic synthesis. Its unique structure makes it valuable for the synthesis of complex molecules.

Biology: In biological research, this compound can be used as a protecting group for amines. It helps in the selective protection and deprotection of functional groups during the synthesis of peptides and other biomolecules .

Medicine: It can be used in the design and synthesis of novel drugs, particularly those targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-butylN-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The tert-butyl and hydroxymethyl groups contribute to the compound’s stability and reactivity, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

  • tert-butyl (1-(hydroxymethyl)cyclobutyl)carbamate
  • tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate
  • tert-butyl [3-(hydroxymethyl)cyclobutyl]carbamate

Comparison: tert-butylN-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate is unique due to the presence of both tert-butyl and hydroxymethyl groups on the cyclobutyl ring. This combination provides enhanced stability and reactivity compared to similar compounds. The presence of the carbamate group also allows for selective interactions with biological targets, making it valuable in medicinal chemistry .

Biological Activity

tert-butyl N-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate is a synthetic compound with potential applications in medicinal chemistry and drug development. Its unique structural features, including a cyclobutyl ring and hydroxymethyl group, suggest significant biological activity, particularly in enzyme interactions and receptor binding.

  • Molecular Formula : C14H27NO3
  • Molecular Weight : 257.37 g/mol
  • Density : 1.1 g/cm³
  • Boiling Point : 312.2 °C at 760 mmHg

The biological activity of tert-butyl N-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate is believed to stem from its ability to interact with various biological targets through hydrogen bonding and steric effects. The presence of the tert-butyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

Enzyme Interaction Studies

Research indicates that compounds similar to tert-butyl N-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate can act as enzyme inhibitors or modulators. For instance, studies have shown that related carbamates can inhibit serine proteases by mimicking substrate interactions, leading to a decrease in enzyme activity.

Compound Target Enzyme Effect
Compound ASerine ProteaseInhibition
Compound BCyclooxygenaseModulation

Case Studies

  • Inhibition of Cyclooxygenase (COX) : A related compound demonstrated significant inhibition of COX enzymes, suggesting potential anti-inflammatory properties. The mechanism involved competitive inhibition at the active site.
  • Neuroprotective Effects : In vitro studies have indicated that tert-butyl carbamates can protect neuronal cells from oxidative stress, possibly through the modulation of antioxidant enzyme activities.

Toxicological Profile

While specific toxicological data for tert-butyl N-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate is limited, structural analogs have shown varying degrees of cytotoxicity. Safety assessments are necessary to determine the therapeutic index and potential side effects.

Research Gaps and Future Directions

Despite promising findings, further research is required to elucidate the full spectrum of biological activities associated with tert-butyl N-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate. Key areas for future investigation include:

  • Detailed pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME).
  • In vivo studies to evaluate therapeutic efficacy and safety profiles.
  • Exploration of structure-activity relationships (SAR) to optimize biological activity.

Properties

Molecular Formula

C14H27NO3

Molecular Weight

257.37 g/mol

IUPAC Name

tert-butyl N-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate

InChI

InChI=1S/C14H27NO3/c1-12(2,3)10-7-14(8-10,9-16)15-11(17)18-13(4,5)6/h10,16H,7-9H2,1-6H3,(H,15,17)

InChI Key

YJUGGZFYUUAFIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CC(C1)(CO)NC(=O)OC(C)(C)C

Origin of Product

United States

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